N-ethyl-5-bromo-2-nitrobenzylamine
Description
Properties
Molecular Formula |
C9H11BrN2O2 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
N-[(5-bromo-2-nitrophenyl)methyl]ethanamine |
InChI |
InChI=1S/C9H11BrN2O2/c1-2-11-6-7-5-8(10)3-4-9(7)12(13)14/h3-5,11H,2,6H2,1H3 |
InChI Key |
RGPALEDBKYKLKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent-Based Analog: (E)-2-(5-Amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide
Key Differences :
- Core Structure: This compound () contains an indolinone-acetamide scaffold with a 4-bromobenzyl group, contrasting with the simpler benzylamine backbone of the target compound.
- Substituents: The amino group at position 5 and the oxo group on the indolinone ring enhance hydrogen-bonding capacity compared to the nitro group in the target compound.
- The nitro group in the target compound may confer stronger electrophilicity, altering target selectivity .
Table 1 : Substituent Impact on Activity
Pyridine-Based Analog: N-Benzyl-5-bromo-N-ethyl-3-methylpyridin-2-amine
Key Differences :
- Aromatic System : This compound () features a pyridine ring instead of a benzene ring, increasing basicity due to the nitrogen heteroatom.
- Substituents : The methyl group at position 3 and benzyl/ethyl groups on the amine create steric bulk absent in the target compound.
- Physicochemical Properties: Higher molar mass (305.21 g/mol vs. 289.09 g/mol) and pyridine’s π-deficient nature may reduce solubility in non-polar solvents compared to the nitrobenzene system .
Table 2 : Structural and Physicochemical Comparison
| Compound | Aromatic Ring | Molar Mass (g/mol) | Hazard Class |
|---|---|---|---|
| N-Ethyl-5-bromo-2-nitrobenzylamine | Benzene | 289.09 | Not reported |
| N-Benzyl-5-bromo...pyridin-2-amine | Pyridine | 305.21 | IRRITANT |
Functional Group Variants: Nitro vs. Cyanamido Substituents
The compound (E)-2-(1-(4-bromobenzyl)-5-cyanamido-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide () replaces the nitro group with a cyanamido (-NHCN) moiety. Its higher reported activity (6.878) suggests that polar substituents may enhance target engagement in specific contexts, though nitro groups could improve membrane permeability due to increased lipophilicity .
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